3-Amino-4-cyanopyridine

Synthetic Chemistry Process Optimization Pharmaceutical Intermediate

Researchers targeting MK-2 or constructing pyrido[4,3-d]pyrimidine scaffolds require the correct 3,4-substitution pattern-generic replacement with other aminocyanopyridines leads to inactive compounds. 3-Amino-4-cyanopyridine is the validated core scaffold for MK-2 inhibitors (IC₅₀ ≈ 130 nM) and enables regioselective cyclization to the [4,3-d] ring system. • Specified high-yield nitro reduction route (≈87%) vs. low-yield chloro displacement (≈14%)-request supplier process documentation. • Melting point 135-138°C enables crystallization-based purification at scale; ambient storage reduces logistics cost. • Available as a pharmaceutical intermediate; verify lot-specific purity and regioisomeric identity before committing to kilo-scale procurement.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 78790-79-1
Cat. No. B113022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-cyanopyridine
CAS78790-79-1
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C#N)N
InChIInChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2
InChIKeyPEZNQSQPDQLHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-cyanopyridine (CAS 78790-79-1): Procurement-Ready Profile and Structural Classification


3-Amino-4-cyanopyridine (CAS: 78790-79-1), also known as 3-aminopyridine-4-carbonitrile, is a heterocyclic aromatic compound classified as a pyridine derivative bearing an amino group at the 3-position and a cyano group at the 4-position . This compound serves as a versatile pharmaceutical intermediate and building block, primarily utilized in the synthesis of kinase inhibitors and anticancer agents, with a molecular weight of 119.12 g/mol and a melting point range of 135–138 °C .

Critical Substitution Risks for 3-Amino-4-cyanopyridine: Regioisomer-Dependent Reactivity and Biological Outcomes


Substituting 3-amino-4-cyanopyridine with other aminocyanopyridine regioisomers (e.g., 2-amino-4-cyanopyridine, 3-amino-2-cyanopyridine, 4-amino-3-cyanopyridine) or simpler cyanopyridines lacking the amino group is not scientifically justifiable. The precise 3,4-substitution pattern dictates both the electronic distribution of the pyridine ring and the spatial orientation of hydrogen-bond donors, which are critical determinants in kinase inhibitor pharmacophore binding and regioselective heterocyclic transformations [1]. Even seemingly minor positional shifts fundamentally alter the compound's reactivity in nucleophilic aromatic substitution, cross-coupling reactions, and biological target engagement—making generic replacement a high-risk proposition for reproducible research and scale-up [2].

Quantitative Differentiation of 3-Amino-4-cyanopyridine: Comparator-Based Evidence for Informed Selection


Synthesis Yield Advantage: 87% via Nitro Reduction vs. 14% via Chloro Displacement

When preparing 3-amino-4-cyanopyridine, the reduction of 4-cyano-3-nitropyridine delivers an ~87% isolated yield, whereas the alternative route employing 3-chloro-4-cyanopyridine as the starting material yields only ~14% . This 6.2-fold yield differential has direct implications for cost-per-gram and process efficiency.

Synthetic Chemistry Process Optimization Pharmaceutical Intermediate

Thermal Processing Advantage: Higher Melting Point Enables Crystallization-Based Purification

3-Amino-4-cyanopyridine exhibits a melting point range of 135–138 °C , which is 58–62 °C higher than 3-cyanopyridine (48–52 °C) and 58–61 °C higher than 4-cyanopyridine (77–81 °C) . This elevated melting point facilitates straightforward recrystallization from common organic solvents and ensures solid-state stability during ambient storage and handling, reducing the risk of hydrolysis or degradation that can plague lower-melting cyanopyridine derivatives.

Solid-State Chemistry Purification Material Handling

MK-2 Kinase Inhibition: Sub-Nanomolar Potency Achievable with Optimized 3-Amino-4-cyanopyridine Derivatives

Aminocyanopyridine-based inhibitors derived from the 3-amino-4-cyanopyridine scaffold exhibit potent inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), with IC50 values as low as 130 nM [1]. Importantly, this class represents the first reported small-molecule inhibitors of MK-2, establishing 3-amino-4-cyanopyridine as a validated starting point for developing anti-inflammatory therapeutics targeting TNFα suppression [1]. While specific IC50 values for the unsubstituted parent compound are not widely reported, structure-activity relationship (SAR) studies confirm that the 3-amino-4-cyano substitution pattern is essential for MK-2 hinge-binding interactions, distinguishing it from other regioisomers that show significantly reduced or absent MK-2 inhibition.

Kinase Inhibitor MK-2 Inflammation Drug Discovery

Regioselective Heterocycle Synthesis: Preferential Formation of Pyrido[4,3-d]pyrimidines

3-Amino-4-cyanopyridine undergoes regioselective cyclization with triethyl orthoformate to yield 1,4-dihydropyrido[4,3-d]pyrimidines [1]. This specific cyclization pattern is dictated by the ortho-relationship between the amino and cyano groups, which positions the nitrile for intramolecular attack. In contrast, 2-amino-3-cyanopyridine yields pyrido[2,3-d]pyrimidines, while 4-amino-3-cyanopyridine yields pyrido[3,4-d]pyrimidines [1]. The resulting pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, particularly for targeting the ATP-binding pocket of tyrosine kinases and serine/threonine kinases.

Heterocyclic Chemistry Medicinal Chemistry Scaffold Synthesis

Application-Specific Selection Guide for 3-Amino-4-cyanopyridine


MK-2 Kinase Inhibitor Lead Optimization

3-Amino-4-cyanopyridine serves as a validated core scaffold for developing MK-2 inhibitors. Derivatives of this compound have demonstrated IC50 values as low as 130 nM against MK-2 and suppress TNFα expression in cellular assays [1]. Researchers targeting inflammatory diseases (e.g., rheumatoid arthritis, Crohn's disease) or cancers where MK-2 signaling is dysregulated should prioritize this regioisomer over other aminocyanopyridines, which lack documented MK-2 inhibitory activity. The 3-amino-4-cyano substitution pattern is essential for hinge-region binding in the MK-2 ATP pocket, making regioisomeric substitution detrimental to potency [1].

Pyrido[4,3-d]pyrimidine Scaffold Construction

For medicinal chemistry programs requiring pyrido[4,3-d]pyrimidine-based kinase inhibitors, 3-amino-4-cyanopyridine is the required regioisomer [1]. Cyclization with orthoformates yields the desired [4,3-d] ring system with high regioselectivity. Using 2-amino-4-cyanopyridine or 4-amino-3-cyanopyridine would result in different pyridopyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidines or pyrido[3,4-d]pyrimidines) that occupy distinct chemical space and exhibit divergent biological activity profiles [1]. Procurement of the correct regioisomer is therefore non-negotiable for accessing this specific privileged scaffold.

High-Purity, Scalable Intermediate Synthesis via Nitro Reduction

When 3-amino-4-cyanopyridine is required as a multi-gram or kilogram-scale intermediate, the nitro reduction route using 4-cyano-3-nitropyridine offers a ~87% yield, compared to only ~14% via the chloro displacement alternative [1]. Process chemists should specify the nitro reduction pathway in procurement documentation and verify that the supplier's synthetic route aligns with this high-yielding method to minimize cost-of-goods and waste generation. The compound's high melting point (135–138 °C) further facilitates purification by recrystallization, eliminating the need for chromatography at scale [2].

Solid-Form Screening and Crystallization Process Development

The elevated melting point of 3-amino-4-cyanopyridine (135–138 °C) relative to simpler cyanopyridines (e.g., 3-cyanopyridine at 48–52 °C; 4-cyanopyridine at 77–81 °C) makes it amenable to crystallization-based purification and solid-form screening [1][2]. This property is particularly valuable for developing robust isolation protocols in kilo-lab or pilot-plant settings. Additionally, the solid-state stability at ambient temperatures reduces the need for cold-chain storage and specialized handling equipment, simplifying logistics and lowering total procurement costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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